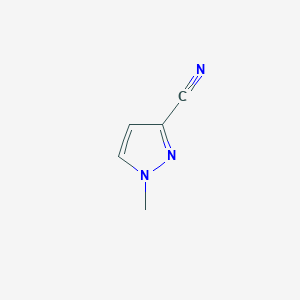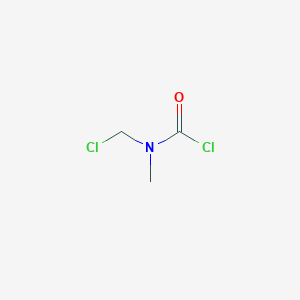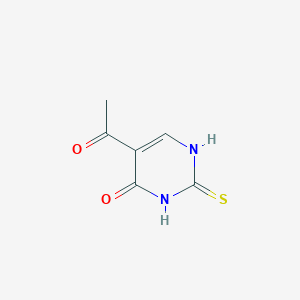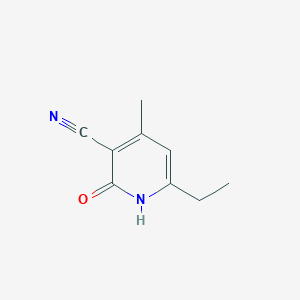
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (EMODC) is an organic compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Organic Synthesis
The compound can be synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . This method provides a rapid and easy synthesis of highly functionalized heterocycles .
Neuroprotection
Triazole-pyrimidine hybrids, which include this compound, have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory
These hybrids also exhibit significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Inhibition of ER Stress and Apoptosis
The possible mechanism of action of these compounds was observed through the inhibition of ER stress and apoptosis . This makes them potential candidates for the development of neuroprotective and anti-neuroinflammatory agents .
Inhibition of NF-kB Inflammatory Pathway
A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests that these compounds can potentially inhibit the NF-kB inflammatory pathway .
Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity
Pyrimidine and its derivatives, including this compound, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them useful in a wide range of medical applications .
Mécanisme D'action
Mode of Action
It’s worth noting that related compounds are often reactive arylamines that undergo condensation and coupling reactions .
Result of Action
It’s known that similar compounds react with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .
Propriétés
IUPAC Name |
6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCHNGYXMIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




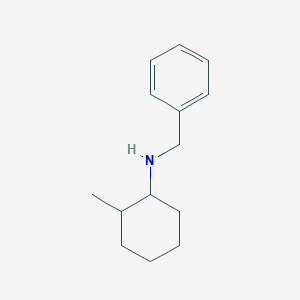


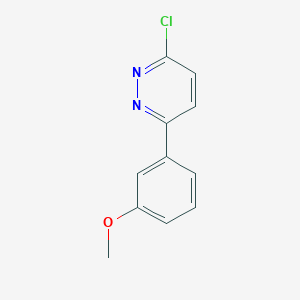
![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)

